Cas no 108731-95-9 (Ramipril diketopiperazine)

Ramipril diketopiperazine structure
Ramipril diketopiperazine structure
Product Name:Ramipril diketopiperazine
CAS No:108731-95-9
MF:C23H30N2O4
MW:398.495306491852
CID:128137
PubChem ID:14520363
Update Time:2025-04-18

Ramipril diketopiperazine Chemical and Physical Properties

Names and Identifiers

    • Ramipril diketopiperazine
    • Ramipril Related Compound D
    • ethyl (2R)-2-[(2S,4aS,5aS,8aS)-2-methyl-1,4-dioxo-2,4a,5,5a,6,7,8,8a-octahydrocyclopenta[3,4]pyrrolo[3,5-c]pyrazin-3-yl]-4-phenylbutanoate
    • Ramipril Diketopiper
    • A-(2-phenylethyl)-2H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazine-2-acetic Acid Ethyl Ester
    • A,5a
    • A,8a
    • A,9a
    • A]]-Decahydro-3-methyl-1,4-dioxo-
    • Ramipril impurity D
    • Ethyl (2S)2-[(3S,5aS,8aS, 9aS)-3-methyl-1,4-dioxodecahydro-1H-cyclopenta[e]pyrrolo[1,2-a]pyrazin-2-yl]-4-phenylbutanoate
    • RaMipril EP IMpurity D
    • RaMipril IMpurity-D (EP)
    • Ethyl (2S)-2-[(3S,5aS,8aS,9aS)-3-methyl-1,4-dioxodecahydro-2H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-2-yl]-4-phenyl butanoate
    • (αS,3S,5aS,8aS,9aS)-Decahydro-3-Methyl-1,4-dioxo-α-(2-phenylethyl)-2H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazine-2-acetic Acid Ethyl Ester
    • [3S-[2(R*),3a,5a,8a,9a]]-Decahydro-3-methyl-1,4-dioxo-a-(2-phenylethyl)-2H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazine-2-acetic Acid Ethyl Ester
    • [3S-[2(R*),3α,5aβ,8aβ,9aβ]]-Decahydro-3-Methyl-1,4-dioxo-α-(2-phenylethyl)-2H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazine-2-acetic Acid Ethyl Ester
    • [3S-[2(R*),3a,5ab,8ab,9ab]]-Decahydro-3-methyl-1,4-dioxo-a-(2-phenylethyl)-2H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazine-2-acetic Acid Ethyl Ester
    • SCHEMBL13484396
    • U3O93H26WI
    • Ramipril-diketopiperazine
    • Ethyl (2S)-2-[(3S,5aS,8aS,9aS)-3-Methyl-1,4-dioxodecahydro-2H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-2-yl]-4-phenylbutanoate (Ramipril Diketopiperazine)
    • 2H-Cyclopenta(4,5)pyrrolo(1,2-a)pyrazine-2-acetic acid, decahydro-3-methyl-1,4-dioxo-alpha-(2-phenylethyl)-, ethyl ester, (alphaS,3S,5aS,8aS,9aS)-
    • 108731-95-9
    • (S)-Ethyl 2-((3S,5aS,8aS,9aS)-3-methyl-1,4-dioxooctahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-2(5aH)-yl)-4-phenylbutanoate
    • KOVMAAYRBJCASY-JBDAPHQKSA-N
    • 2H-CYCLOPENTA(4,5)PYRROLO(1,2-A)PYRAZINE-2-ACETIC ACID, DECAHYDRO-3-METHYL-1,4-DIOXO-.ALPHA.-(2-PHENYLETHYL)-, ETHYL ESTER, (.ALPHA.S,3S,5AS,8AS,9AS)-
    • Q27290645
    • Ramipril impurity
    • Ethyl (2S)-2-((3S,5aS,8aS,9aS)-3-methyl-1,4-dioxodecahydro-2H-cyclopenta(4,5)pyrrolo(1,2-a)pyrazin-2-yl)-4-phenylbutanoate
    • UNII-U3O93H26WI
    • RAMIPRIL IMPURITY D [EP IMPURITY]
    • ethyl (2S)-2-[(2S,6S,8S,11S)-11-methyl-9,12-dioxo-1,10-diazatricyclo[6.4.0.02,6]dodecan-10-yl]-4-phenylbutanoate
    • Ramipril specified impurity D [EP]
    • DTXSID001312563
    • Inchi: 1S/C23H30N2O4/c1-3-29-23(28)19(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-18-11-7-10-17(18)14-20(25)22(24)27/h4-6,8-9,15,17-20H,3,7,10-14H2,1-2H3/t15-,17-,18-,19-,20-/m0/s1
    • InChI Key: KOVMAAYRBJCASY-JBDAPHQKSA-N
    • SMILES: O=C1[C@@H]2C[C@@H]3CCC[C@@H]3N2C([C@H](C)N1[C@H](C(=O)OCC)CCC1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 398.22100
  • Monoisotopic Mass: 398.22055744g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 7
  • Complexity: 645
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 4
  • XLogP3: 3.4
  • Topological Polar Surface Area: 66.9Ų

Experimental Properties

  • Refractive Index: 1.588
  • PSA: 66.92000
  • LogP: 2.42700

Ramipril diketopiperazine Security Information

Ramipril diketopiperazine Pricemore >>

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XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
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